
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid: 16-hydroxyhexadecanoic acid , is a long-chain fatty acid. Its chemical structure consists of a 16-carbon hydrocarbon chain with a hydroxy group (OH) at position 16. This compound plays a crucial role in the plant cuticle as a key monomer of cutin , which forms the protective layer on the surface of plant leaves and stems .
Preparation Methods
The synthetic preparation of 16-hydroxyhexadecanoic acid involves several steps. While I don’t have specific industrial production methods, researchers typically achieve its synthesis through chemical reactions. One common approach is the oxidation of palmitic acid (hexadecanoic acid) at the 16th carbon position using suitable reagents and conditions.
Chemical Reactions Analysis
Oxidation: The hydroxy group at position 16 results from the oxidation of palmitic acid. Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Substitution: The carboxypentadecyldisulfanyl group (–SC12H25COOH) is introduced through substitution reactions.
Common Reagents: Potassium permanganate (KMnO4), sulfur, and other reagents specific to the desired transformation.
Major Products: The primary product is 16-hydroxyhexadecanoic acid itself.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and interactions with other molecules.
Biology: Understanding its role in the plant cuticle and its impact on plant health.
Medicine: Investigating potential therapeutic applications, although research in this area is limited.
Industry: Potential use in cosmetics, coatings, and materials due to its unique structure.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- It likely involves interactions with cell membranes, signaling pathways, or enzymatic processes.
Comparison with Similar Compounds
Similar Compounds: Other long-chain fatty acids, such as palmitic acid (hexadecanoic acid) and stearic acid (octadecanoic acid).
Uniqueness: The carboxypentadecyldisulfanyl group sets it apart from simpler fatty acids.
Remember that 16-hydroxyhexadecanoic acid’s significance lies not only in its chemical properties but also in its role within the plant kingdom
Properties
Molecular Formula |
C32H62O4S2 |
|---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
16-(15-carboxypentadecyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C32H62O4S2/c33-31(34)27-23-19-15-11-7-3-1-5-9-13-17-21-25-29-37-38-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32(35)36/h1-30H2,(H,33,34)(H,35,36) |
InChI Key |
ZTNVZBUWXNGAMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCSSCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


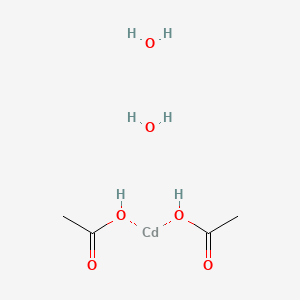
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)

![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

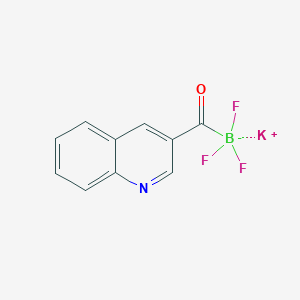
![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)

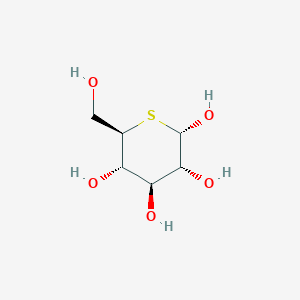

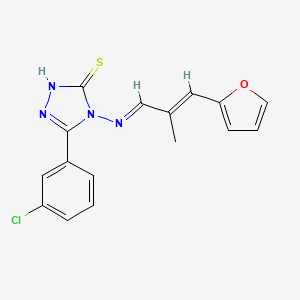
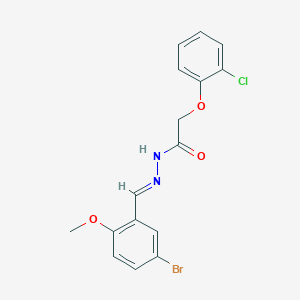
![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B12058148.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)
